
Coumarin-3-carboxylic acid, allyl ester
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Description
Coumarin-3-carboxylic acid, allyl ester is a useful research compound. Its molecular formula is C13H10O4 and its molecular weight is 230.22g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Coumarin-3-carboxylic acid has been shown to possess significant antibacterial properties. Recent studies have demonstrated its effectiveness against various plant pathogenic bacteria. For instance, it exhibited strong in vitro activity against Acidovorax citrulli and other pathogens, with effective concentrations ranging from 26.64 μg/mL to 40.73 μg/mL. The compound disrupted bacterial cell membranes and inhibited biofilm formation, indicating its potential as a natural lead compound for developing new antibacterial agents .
Table 1: Antibacterial Efficacy of Coumarin-3-Carboxylic Acid
Pathogen | EC50 (μg/mL) |
---|---|
Acidovorax citrulli | 26.64 |
Ralstonia solanacearum | 30.00 |
Xanthomonas axonopodis | 35.50 |
Dickeya zeae | 40.73 |
Synthetic Methodologies
The synthesis of coumarin derivatives, including coumarin-3-carboxylic acid, allyl ester, involves several methodologies that enhance their functional properties.
Green Chemistry Approaches
Recent advancements in green chemistry have led to the development of sustainable synthetic protocols for coumarin derivatives. For example, the amidation of coumarin-3-carboxylic acid with pyrazolones has been achieved using alcohol as a solvent without the need for catalysts or additives. This method not only yields high purity products but also minimizes environmental impact .
Esterification Techniques
The esterification process is crucial for modifying the properties of coumarin-3-carboxylic acid. Techniques such as Steglich esterification using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) have been employed to synthesize various esters effectively . This method provides a mild reaction environment and high yields.
Biological Activities
Beyond its antibacterial properties, coumarin-3-carboxylic acid derivatives exhibit a range of biological activities:
- Antitumor Activity : Compounds derived from coumarin have shown promise in cancer treatment due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .
- Antimicrobial Properties : Studies indicate that these compounds possess broad-spectrum antimicrobial activities against various pathogens, making them suitable candidates for developing new antibiotics .
Case Study 1: Antibacterial Efficacy Against Plant Pathogens
A study evaluated the efficacy of coumarin-3-carboxylic acid against multiple plant bacterial pathogens. The results indicated that the compound not only inhibited bacterial growth but also demonstrated protective effects in pot experiments comparable to traditional bactericides like thiodiazole copper .
Case Study 2: Synthesis of Amide Derivatives
Research focused on synthesizing amide derivatives from coumarin-3-carboxylic acid using various anilines under mild conditions highlighted the versatility of this compound in drug design . The resultant amides exhibited varying degrees of biological activity, underscoring their potential as therapeutic agents.
Properties
Molecular Formula |
C13H10O4 |
---|---|
Molecular Weight |
230.22g/mol |
IUPAC Name |
prop-2-enyl 2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C13H10O4/c1-2-7-16-12(14)10-8-9-5-3-4-6-11(9)17-13(10)15/h2-6,8H,1,7H2 |
InChI Key |
VFLDNJKSHCUDFU-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)C1=CC2=CC=CC=C2OC1=O |
Canonical SMILES |
C=CCOC(=O)C1=CC2=CC=CC=C2OC1=O |
Origin of Product |
United States |
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